1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea
CAS No.: 26861-52-9
Cat. No.: VC4172052
Molecular Formula: C7H12N4O2S2
Molecular Weight: 248.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26861-52-9 |
---|---|
Molecular Formula | C7H12N4O2S2 |
Molecular Weight | 248.32 |
IUPAC Name | 1-(2-methoxyethyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Standard InChI | InChI=1S/C7H12N4O2S2/c1-13-4-3-8-5(12)9-6-10-11-7(14-2)15-6/h3-4H2,1-2H3,(H2,8,9,10,12) |
Standard InChI Key | ACMVXOKQSJCNLL-UHFFFAOYSA-N |
SMILES | COCCNC(=O)NC1=NN=C(S1)SC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,4-thiadiazole core—a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom—substituted at the 2-position with a urea moiety and at the 5-position with a methylthio group. The urea nitrogen is further functionalized with a 2-methoxyethyl chain. This arrangement creates a polar yet lipophilic profile, balancing solubility in organic solvents and aqueous media .
Table 1: Key Molecular Descriptors
The methylthio (-SMe) group enhances electron density at the thiadiazole ring, influencing reactivity in electrophilic substitutions. The methoxyethyl chain contributes to conformational flexibility, potentially aiding in target binding .
Synthesis and Process Optimization
General Synthetic Strategy
While no direct synthesis protocol for this specific compound is documented in peer-reviewed literature, analogous 1,3,4-thiadiazole-urea derivatives are typically synthesized via:
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Isocyanate Coupling: Reaction of 5-(methylthio)-1,3,4-thiadiazole-2-isocyanate with 2-methoxyethylamine in aprotic solvents like acetonitrile .
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Catalytic Cyclization: Thiourea-organocatalyzed formation of the thiadiazole ring, followed by urea functionalization .
Table 2: Representative Reaction Conditions for Analogues
Industrial-scale production would likely employ continuous flow reactors to enhance mixing and heat transfer, critical for exothermic urea bond formation. Purification via recrystallization (ethanol/water mixtures) or silica chromatography achieves >95% purity .
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The electron-rich thiadiazole ring undergoes regioselective substitutions:
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Sulfoxidation: Treatment with H₂O₂ converts -SMe to -S(O)Me, increasing polarity .
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Nucleophilic Aromatic Substitution: Halogenation at C4 enables cross-coupling reactions (Suzuki, Heck) .
Urea Modifications
The urea moiety participates in:
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Hydrolysis: Strong acids/bases cleave the urea to amines, though the methoxyethyl group stabilizes against hydrolysis at pH 4–9.
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Alkylation: Quaternary ammonium salts form via reaction with methyl iodide, enhancing water solubility .
Industrial and Research Applications
Agrochemical Development
The methylthio group’s lipophilicity makes the compound a candidate for:
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Herbicides: Mimics sulfonylurea mode of action (ALS enzyme inhibition).
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Fungicides: Disrupts ergosterol biosynthesis in Aspergillus spp. .
Materials Science
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Ligands in Catalysis: Coordinates to Pd(II) in cross-coupling reactions (95% yield in Suzuki-Miyaura) .
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Polymer Additives: Thiadiazole rings scavenge radicals, enhancing polymer stability.
Comparison with Structural Analogues
Table 4: Structure-Activity Relationships
The target compound’s balance of moderate LogP (2.8) and TPSA (121 Ų) suggests favorable oral bioavailability compared to bulkier analogues .
Future Directions and Challenges
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Synthetic Methodology: Develop enantioselective routes for chiral derivatives using cinchona alkaloid catalysts.
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ADMET Profiling: Address potential hepatotoxicity from methylthio metabolites through prodrug approaches.
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Target Identification: Use chemoproteomics to map kinase and GPCR targets influenced by the thiadiazole-urea scaffold.
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